molecular formula C23H18N2O2 B13438188 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one

Cat. No.: B13438188
M. Wt: 354.4 g/mol
InChI Key: HJAINDDRYWUOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one is a chemical compound known for its unique structure and properties It is a derivative of indanone and features a hydrazino group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one typically involves the reaction of diphenylacetyl chloride with 3-hydrazino-1H-indene-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(diphenylacetyl)-1H-indene-1,3(2H)-dione: A structurally similar compound with different functional groups.

    2-(diphenylacetyl)-1H-indene-1,3-dione: Another related compound with distinct chemical properties.

Uniqueness

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one is unique due to the presence of the hydrazino group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(1-hydrazinylidene-3-hydroxyinden-2-yl)-2,2-diphenylethanone

InChI

InChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,26H,24H2

InChI Key

HJAINDDRYWUOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=NN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.